molecular formula C22H24N4O2 B037772 Mirfentanil CAS No. 117523-47-4

Mirfentanil

Numéro de catalogue: B037772
Numéro CAS: 117523-47-4
Poids moléculaire: 376.5 g/mol
Clé InChI: BJZZDOLVVLWFHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mirfentanil (C₂₂H₂₄N₄O₂) is a novel fentanyl derivative with a unique pharmacological profile, combining opioid and non-opioid mechanisms of action. It selectively targets μ-opioid receptors (μOR) with high affinity (IC₅₀ = 7.99 nM for μOR vs. 1428 nM for κOR and 480 nM for δOR) . Unlike classical opioids, this compound exhibits dose-dependent dual effects: at low doses (0.032–0.32 mg/kg), it antagonizes the analgesic effects of alfentanil, while at higher doses, it produces analgesia partially resistant to opioid antagonists like quadazocine . Its non-opioid analgesic effects, observed at supra-opioid doses, are mediated through unidentified pathways . This compound also demonstrates reduced respiratory depression compared to fentanyl analogs, making it a candidate for safer pain management .

Méthodes De Préparation

Core Piperidine Intermediate Synthesis

The synthesis of Mirfentanil begins with the preparation of 4-(phenylamino)-4-(hydroxymethyl)piperidine, a critical intermediate shared across multiple fentanyl analogs . This compound is synthesized via sequential hydrolysis and reduction steps:

  • Hydrolysis of Cyanoamine : A cyanoamine precursor undergoes hydrolysis in concentrated sulfuric acid to form an anilino amide .

  • Reduction to Alcohol : Lithium aluminum hydride (LAH) reduces the amide to 4-(phenylamino)-4-(hydroxymethyl)piperidine .

Key challenges include stabilizing the intermediate against decomposition, particularly during salt formation. Attempts to isolate the hydrochloride salt often result in decomposition, necessitating direct use of the free base in subsequent steps .

Etherification of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the piperidine ring is converted to a methoxymethyl group via etherification:

  • Reagents : Sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) with 15-crown-5 as a phase-transfer catalyst .

  • Conditions : Reaction at 50–55°C under nitrogen ensures complete alkoxide formation before alkylation .

  • Yield : 84–89% isolated yield with 85–93% purity by liquid chromatography (LC) .

This step introduces the methoxymethyl moiety, critical for enhancing the compound’s lipophilicity and binding affinity to opioid receptors.

Side Chain Introduction via N-Alkylation

This compound’s distinguishing feature is its tetrazole-containing side chain, introduced through N-alkylation:

Synthesis of the Tetrazole Side Chain

The side chain precursor, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, is prepared via:

  • Alkylation of Tetrazole : Reaction of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one with 1,2-dibromoethane in acetonitrile and triethylamine .

  • Purification : Azeotropic distillation with isobutyl alcohol removes excess dibromoethane, yielding the bromoethyl tetrazole in 92–94% purity .

N-Alkylation of the Piperidine Intermediate

  • Reagents : The piperidine intermediate and bromoethyl tetrazole in dimethylformamide (DMF) .

  • Conditions : Heating at 80°C under inert atmosphere .

  • Outcome : Forms N{1[2(4ethyl4,5dihydro5oxo1Htetrazol1yl)ethyl]4(phenylamino)4(methoxymethyl)piperidine}N-\{1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(phenylamino)-4-(methoxymethyl)piperidine\}, a key precursor .

Final Acylation to Form this compound

The tertiary amine undergoes acylation to yield this compound:

  • Reagents : Propionyl chloride in chloroform or dichloromethane .

  • Conditions : Room temperature with rigorous stirring to prevent oligomerization.

  • Workup : The crude product is purified via recrystallization from acetone, yielding this compound hydrochloride as a white crystalline solid .

Table 1: Reaction Conditions and Yields for Key Steps

StepReagentsSolventTemperatureYield (%)Purity (%)
EtherificationNaH, MeITHF/15-crown-550–55°C84–8985–93
N-AlkylationBromoethyl tetrazoleDMF80°C65–7090–92
AcylationPropionyl chlorideCHCl₃25°C76–8095–98

Impurity Profiling and Purification Strategies

This compound synthesis introduces two primary impurities:

  • Nonpolar Impurity : Unreacted tetrazole side chain precursor, removed via silica gel chromatography .

  • Polar Impurity : Dehydration byproducts, eliminated through acetone recrystallization .

LC-MS and NMR analyses confirm structural integrity, with 1H^1\text{H}-NMR resonances at δ 2.35 (piperidine CH₂), 3.25 (methoxymethyl OCH₃), and 7.30–7.50 (aromatic protons) .

Comparative Analysis with Analogous Syntheses

This compound’s pathway shares similarities with alfentanil and sufentanil but diverges in side chain functionalization:

  • Alfentanil : Uses a tetrazolinone side chain .

  • Sufentanil : Incorporates a thienylethyl group .

  • This compound : Unique 4-ethyltetrazole moiety enhances metabolic stability .

Analyse Des Réactions Chimiques

Le Mirfentanil subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

    Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partant dans la molécule.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les températures contrôlées et des catalyseurs spécifiques pour conduire les réactions à leur terme. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

Le this compound exerce ses effets principalement par sa forte sélectivité pour le récepteur opioïde μ. À faibles doses, il antagonise les effets analgésiques de l'alfentanil et se substitue à la naloxone chez les sujets traités à la morphine. À doses plus élevées, il présente une activité analgésique qui n'est pas entièrement inversée par les antagonistes opioïdes, suggérant à la fois des mécanismes d'action opioïdes et non opioïdes . Les cibles moléculaires et les voies impliquées comprennent le récepteur opioïde μ et potentiellement d'autres voies non opioïdes qui contribuent à ses effets analgésiques.

Applications De Recherche Scientifique

Chemical Applications

Mirfentanil serves as a reference compound in the study of opioid receptor binding and activity. It is particularly noted for its high selectivity for the μ-opioid receptor, which is crucial for understanding opioid pharmacology.

Key Findings:

  • Binding Affinity: this compound demonstrates a binding affinity of 7.99 nM for μ receptors, significantly higher than its affinity for κ (1428 nM) and δ (480 nM) receptors .
  • Mechanism of Action: The compound exhibits both opioid and non-opioid effects, making it a valuable subject for research into new analgesic mechanisms.

Biological Research

In biological contexts, this compound has been studied for its effects on neuronal membranes and its potential role in pain management.

Research Highlights:

  • Neuronal Effects: Studies indicate that this compound affects neuronal signaling pathways, contributing to its analgesic properties .
  • Withdrawal Reversal: In animal models, this compound has been shown to reverse withdrawal symptoms in morphine-abstinent subjects, highlighting its potential therapeutic use in opioid dependence .

Medical Applications

This compound is primarily investigated for its potential as an analgesic in clinical settings. Its unique profile allows it to be effective at lower doses with fewer side effects compared to traditional opioids.

Clinical Insights:

  • Analgesic Efficacy: In clinical trials, this compound has demonstrated analgesic effects that are not fully reversed by opioid antagonists, suggesting a dual mechanism of action .
  • Safety Profile: A Phase 1 study indicated that while this compound can cause serious side effects at high plasma concentrations (>2000 ng/mL), it also shows a high clearance rate (5.8-7.2 L/min) and large volume of distribution (247-348 L) .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new analgesics and in studies related to opioid receptor pharmacology.

Industrial Use Cases:

  • Drug Development: this compound's unique properties make it a candidate for developing safer opioids with fewer side effects and lower addiction potential.
  • Research Standard: It is often used as a standard reference in pharmacological studies involving fentanyl derivatives .

Data Summary Table

Application AreaKey FindingsReferences
ChemistryHigh μ-opioid receptor selectivity (7.99 nM)
BiologyReversal of withdrawal symptoms; neuronal signaling effects
MedicineNon-reversible analgesic effects; safety at lower doses
IndustryDevelopment of new analgesics; research standard

Case Studies

  • Pharmacological Profile Study : In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to maintain self-administration rates similar to alfentanil but with distinct respiratory effects. This highlights its potential as a safer alternative in pain management protocols .
  • Phase 1 Clinical Trial : A clinical trial assessed the pharmacokinetics and safety of this compound in healthy volunteers. Results indicated significant safety margins at therapeutic doses, paving the way for further research into its clinical applications .

Mécanisme D'action

Mirfentanil exerts its effects primarily through its high selectivity for the μ opioid receptor. At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated subjects. At higher doses, it exhibits analgesic activity that is not fully reversed by opioid antagonists, suggesting both opioid and non-opioid mechanisms of action . The molecular targets and pathways involved include the μ opioid receptor and potentially other non-opioid pathways that contribute to its analgesic effects.

Comparaison Avec Des Composés Similaires

Receptor Selectivity and Binding Affinity

Mirfentanil’s μOR selectivity distinguishes it from other fentanyl derivatives. Below is a comparison of receptor binding affinities (IC₅₀, nM):

Compound μOR κOR δOR Source
This compound 7.99 1428 480
Alfentanil 3.2 1050 320
Carfentanil 0.024 3.4 43
Remifentanil 1.8 890 210

Key Findings :

  • This compound has moderate μOR affinity compared to ultra-potent carfentanil but greater selectivity over κ/δ receptors than alfentanil.
  • Its pyrazine ring substitution (unlike the anilido group in carfentanil) may contribute to partial agonism and non-opioid effects .

Pharmacokinetics and Clinical Effects

Key Findings :

  • This compound’s short half-life and partial μOR agonism result in milder respiratory depression than alfentanil or carfentanil .
  • Non-opioid analgesia at high doses differentiates it from purely μOR-driven derivatives like remifentanil .

Mechanistic Divergence

  • Non-Opioid Pathways: Analgesia at supra-opioid doses remains unaffected by naloxone, suggesting involvement of non-opioid receptors (e.g., α₁-adrenergic or NMDA modulation) .

Clinical and Regulatory Status

  • This compound : Phase II trials for pain management were halted due to insufficient efficacy, though its safety profile remains promising .
  • Carfentanil : Restricted to veterinary use due to extreme potency (10,000× morphine) and high overdose risk .
  • Remifentanil : Widely used in surgery for rapid onset/offset but requires continuous monitoring for respiratory depression .

Activité Biologique

Mirfentanil, a derivative of fentanyl, has garnered attention due to its unique pharmacological profile and potential applications in pain management. This article explores the biological activity of this compound, focusing on its receptor binding affinities, analgesic effects, and comparative studies with other opioids.

This compound is chemically characterized as N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide. Its mechanism of action primarily involves interaction with opioid receptors, particularly the μ-opioid receptor (MOR). Studies have shown that this compound exhibits a high binding affinity for MOR, with an IC50 value of approximately 7.99 nM, while showing significantly lower affinities for δ (480 nM) and κ (1428 nM) receptors . This selectivity indicates that this compound predominantly exerts its analgesic effects through the μ-opioid pathway.

Analgesic Effects and Respiratory Depression

This compound has been demonstrated to produce analgesic effects comparable to those of traditional opioids. In animal models, it has been shown to antagonize morphine-induced suppression of splenic activity, suggesting a potential role in modulating immune responses alongside pain relief . Furthermore, this compound displays modest respiratory depressant effects; however, these are not exacerbated by co-administration with quadazocine, indicating a potentially safer profile in terms of respiratory side effects compared to other opioids .

Table 1: Comparative Binding Affinities of this compound

Opioid ReceptorBinding Affinity (nM)
μ-opioid7.99
δ-opioid480
κ-opioid1428

Tolerance and Cross-Tolerance Studies

Research into the development of tolerance to this compound's effects indicates a unique pharmacological profile. Daily administration of this compound has been shown to induce tolerance to its rate-decreasing effects without developing tolerance to its non-opioid actions . This suggests that this compound may have applications in chronic pain management where tolerance is a concern.

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound. For instance, in morphine-abstinent monkeys, this compound completely substituted for naltrexone, reversing withdrawal symptoms effectively . Additionally, it has been noted that lower doses can antagonize the analgesic effects of other opioids like alfentanil while still providing pain relief when administered alone.

Table 2: Summary of Case Studies Involving this compound

Study TypeFindings
Morphine-abstinent MonkeysThis compound reversed withdrawal symptoms; fully substituted for naltrexone
Analgesic EffectsSmall doses antagonized alfentanil; larger doses provided analgesia without opioid antagonists
Respiratory EffectsModest respiratory depression not altered by quadazocine

Q & A

Basic Research Questions

Q. What distinguishes Mirfentanil’s μ-opioid receptor (MOR) partial agonism from full agonists like fentanyl?

this compound (C₂₂H₂₄N₄O₂) binds selectively to MORs but exhibits lower intrinsic efficacy compared to full agonists. Its partial agonism reduces the risk of respiratory depression, a critical safety consideration. Structural analysis reveals that the pyrazine and furan carboxamide moieties influence binding kinetics and receptor activation . Methodologically, receptor affinity can be quantified via competitive radioligand assays using [³H]DAMGO, while efficacy is assessed through GTPγS binding assays in transfected cell lines. Contrasting dose-response curves with full agonists (e.g., fentanyl) highlight partial agonism .

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₄N₄O₂
Molecular Weight376.45 g/mol
SMILESO=C(N(C1CCN(CCC2=CC=CC=C2)CC1)C3=NC=CN=C3)C4=CC=CO4
Receptor Targetμ-opioid receptor (OPRM1)

Q. How does this compound’s pharmacokinetic profile contribute to its transient analgesic effects?

this compound’s short duration of action (~15–30 minutes) stems from rapid metabolism by hepatic cytochrome P450 enzymes and low blood-brain barrier permeability. Experimental validation involves pharmacokinetic (PK) modeling in rodent studies, with plasma half-life measured via LC-MS/MS. Comparative PK studies with structurally related opioids (e.g., carfentanil) reveal differences in metabolic stability due to its pyrazine substitution .

Advanced Research Questions

Q. What methodological challenges arise when detecting trace this compound in polydrug mixtures using SABRE hyperpolarization?

Signal Amplification By Reversible Exchange (SABRE) enhances NMR sensitivity for this compound detection in mixtures (e.g., with heroin). Using [Ir(IMes)(COD)Cl] as a catalyst, hyperpolarization at 6.5 mT achieved 78-fold signal enhancement for pyrazine protons. Key challenges include:

  • Catalyst compatibility : Heroin’s acidic groups may deactivate the iridium catalyst, requiring pH optimization .
  • Limit of detection (LOD) : At 0.18 mg (812 μM), SABRE achieved 867-fold enhancement, but lower concentrations require improved polarization transfer protocols .

Table 2: SABRE Hyperpolarization Parameters for this compound

ParameterValueSource
Catalyst[Ir(IMes)(COD)Cl]
Magnetic Field6.5 mT
Signal Enhancement78–867-fold
Proposed Complex[Ir(IMes)(H)₂(this compound)₂(MeOH)]⁺

Q. How can researchers resolve contradictions in this compound’s dual opioid/non-opioid analgesic mechanisms?

At supratherapeutic doses, this compound’s analgesia is not fully reversed by naloxone, suggesting non-opioid pathways (e.g., NMDA receptor modulation). Experimental strategies include:

  • Knockout models : MOR-deficient mice retain partial analgesia, implicating alternative targets .
  • Behavioral assays : Tail-flick tests with and without opioid antagonists quantify non-opioid contributions .
  • Transcriptomics : RNA sequencing of dorsal root ganglia identifies differentially expressed genes post-administration .

Q. Methodological Guidelines

  • Experimental Reproducibility : Detailed synthesis protocols for this compound and derivatives must be documented in Supplementary Information, including NMR spectra, HPLC purity data, and crystallographic validation (if applicable) .
  • Clinical Trial Design : Phase II trials terminated due to efficacy variability; future studies should stratify participants by genetic polymorphisms (e.g., OPRM1 A118G) to mitigate confounding factors .

Propriétés

IUPAC Name

N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18/h1-7,11-12,16-17,19H,8-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZZDOLVVLWFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151799
Record name Mirfentanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117523-47-4
Record name Mirfentanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117523-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirfentanil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117523474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirfentanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirfentanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIRFENTANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2U943H24P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Mirfentanil
Mirfentanil
Mirfentanil
Mirfentanil
Mirfentanil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.